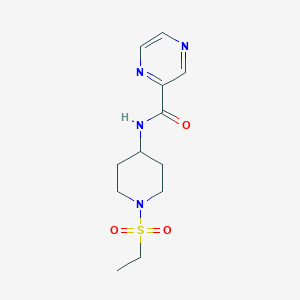
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
作用机制
The mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves the inhibition of various cellular processes. The compound has been found to inhibit the activity of CXCR3, a G protein-coupled receptor that plays a role in various physiological processes, including inflammation and cancer. By inhibiting the activity of CXCR3, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide can modulate various cellular processes, leading to its various biological effects.
Biochemical and Physiological Effects
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have various biochemical and physiological effects. Some of the effects include:
1. Inhibition of cancer cell growth: The compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
2. Inhibition of inflammation: The compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
3. Modulation of cellular processes: The compound has been found to modulate various cellular processes, including cell proliferation, migration, and apoptosis.
实验室实验的优点和局限性
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: The compound is a potent and selective antagonist of CXCR3, making it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Anti-cancer properties: The compound has been found to have anti-cancer properties, making it a potential treatment for cancer.
3. Anti-inflammatory properties: The compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Some of the limitations of using 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide in lab experiments include:
1. Limited availability: The compound is not widely available, making it difficult to obtain for research purposes.
2. Limited information: There is limited information available on the compound, making it difficult to design experiments for its study.
3. Cost: The cost of synthesizing the compound can be high, making it difficult for researchers with limited funding to obtain it.
未来方向
There are several future directions for research on 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide. Some of the directions include:
1. Study of its role in cancer: Further research is needed to determine the potential of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide as a treatment for cancer.
2. Study of its role in inflammation: Further research is needed to determine the potential of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide as a treatment for inflammatory diseases.
3. Study of its mechanism of action: Further research is needed to determine the exact mechanism of action of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
4. Development of more potent analogs: Further research is needed to develop more potent analogs of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
Conclusion
In conclusion, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a promising compound for scientific research. The compound has been found to have various biochemical and physiological effects, making it a potential treatment for cancer and inflammatory diseases. Further research is needed to determine the exact mechanism of action of the compound and to develop more potent analogs. Despite its limitations, 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide is a useful tool for studying the role of CXCR3 in various physiological processes.
合成方法
The synthesis method of 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide involves several steps. The first step is the reaction of 6-methoxyquinoline-2-carboxylic acid with thionyl chloride to form 6-methoxyquinoline-2-carbonyl chloride. The second step involves the reaction of 6-methoxyquinoline-2-carbonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of triethylamine to form 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide.
科学研究应用
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study. Some of the research applications of the compound include:
1. Study of G protein-coupled receptors: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to be a potent and selective antagonist of the G protein-coupled receptor, CXCR3. This makes it a useful tool for studying the role of CXCR3 in various physiological processes.
2. Study of cancer: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
3. Study of inflammation: 1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
属性
IUPAC Name |
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-29-19-8-10-20-17(15-19)7-9-21(25-20)23(28)26-13-11-16(12-14-26)22(27)24-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHCLKDIFOUISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxyquinoline-2-carbonyl)-N-phenylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)


